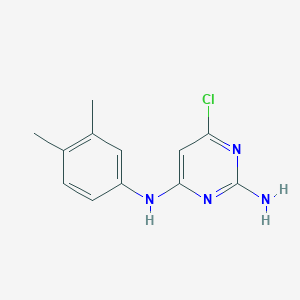

6-chloro-N4-(3,4-dimethylphenyl)-2,4-Pyrimidinediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis of 6-Chloro-N4-(3,4-dimethylphenyl)-2,4-Pyrimidinediamine is not available in the retrieved resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-N4-(3,4-dimethylphenyl)-2,4-Pyrimidinediamine are not detailed in the available resources .Scientific Research Applications

These applications highlight the versatility of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine in diverse scientific contexts. Researchers continue to explore its potential, and further studies will refine our understanding and guide practical applications . If you need more information or additional applications, feel free to ask! 😊

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine directly binds to CDK6 and CDK9 . This binding results in the suppression of their downstream signaling pathways . The compound’s interaction with its targets leads to the inhibition of cell proliferation by blocking cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle progression by inhibiting the activity of CDK6 and CDK9 . These kinases are involved in the regulation of the cell cycle and transcription, respectively . By inhibiting these kinases, the compound disrupts the normal cell cycle progression and transcription processes, leading to the suppression of cell proliferation .

Pharmacokinetics

The compound’s molecular weight of248.71 suggests that it may have favorable absorption and distribution properties

Result of Action

The molecular and cellular effects of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine’s action include the suppression of cell proliferation and the induction of cellular apoptosis . These effects are achieved through the compound’s inhibition of CDK6 and CDK9, which disrupts cell cycle progression and transcription processes .

Action Environment

For instance, some related compounds are recommended to be stored in a dark place at room temperature

properties

IUPAC Name |

6-chloro-4-N-(3,4-dimethylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-7-3-4-9(5-8(7)2)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOQKRCOTASIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2522608.png)

![4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2522616.png)

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)

![(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2522620.png)

![(2Z)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2522621.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2522624.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)